molecular formula C9H16N4S B7636458 1-cyclooctyl-2H-tetrazole-5-thione

1-cyclooctyl-2H-tetrazole-5-thione

Cat. No.: B7636458
M. Wt: 212.32 g/mol
InChI Key: XVBAYIKYIJKVRZ-UHFFFAOYSA-N
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Description

1-cyclooctyl-2H-tetrazole-5-thione is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. The compound features a cyclooctyl group attached to a tetrazole ring, which includes a thione (sulfur) group at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclooctyl-2H-tetrazole-5-thione can be synthesized through a multicomponent reaction involving cyclooctylamine, carbon disulfide, and sodium azide. The reaction typically proceeds via the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often involve the use of a catalyst, such as nickel(II) oxide nanoparticles, to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, the process may be optimized to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-cyclooctyl-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclooctyl-2H-tetrazole-5-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclooctyl-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The thione group may also contribute to the compound’s reactivity and interaction with metal ions, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

1-cyclooctyl-2H-tetrazole-5-thione can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific cyclooctyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological and chemical activities.

Properties

IUPAC Name

1-cyclooctyl-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c14-9-10-11-12-13(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBAYIKYIJKVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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